N,N,N-Triethyldodecan-1-aminium nitrate
Description
N,N,N-Triethyldodecan-1-aminium nitrate is a quaternary ammonium salt comprising a dodecyl (C12) chain bonded to a triethylammonium group, with a nitrate (NO₃⁻) counterion. This compound belongs to a class of cationic surfactants widely used in industrial and laboratory settings for their emulsifying, antimicrobial, and phase-transfer catalytic properties. Its amphiphilic structure enables applications in detergents, biocides, and nanotechnology, though its nitrate counterion may influence reactivity and environmental persistence compared to analogues .
Properties
CAS No. |
41864-97-5 |
|---|---|
Molecular Formula |
C18H40N2O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
dodecyl(triethyl)azanium;nitrate |
InChI |
InChI=1S/C18H40N.NO3/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;2-1(3)4/h5-18H2,1-4H3;/q+1;-1 |
InChI Key |
BZHADFLUCIHUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldodecan-1-aminium nitrate typically involves the quaternization of dodecylamine with triethylamine followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyldodecan-1-aminium nitrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups attached to the nitrogen atom.
Substitution: The nitrate group can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce various quaternary ammonium salts.
Scientific Research Applications
N,N,N-Triethyldodecan-1-aminium nitrate has several scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: The compound’s antimicrobial properties make it useful in biological studies and applications.
Medicine: Research into its potential as an antimicrobial agent is ongoing.
Industry: It is used in formulations for detergents, disinfectants, and other cleaning products.
Mechanism of Action
The mechanism of action of N,N,N-Triethyldodecan-1-aminium nitrate involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Quaternary ammonium salts share a cationic head group but differ in alkyl chain lengths and counterions. Key structural comparisons include:
| Compound | Alkyl Chain | Counterion | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N,N,N-Triethyldodecan-1-aminium nitrate | C12 | NO₃⁻ | ~350 (estimated) | High solubility in polar solvents; nitrate enhances oxidative potential |
| Cetyltrimethylammonium bromide (CTAB) | C16 | Br⁻ | 364.45 | Common surfactant; bromide offers moderate solubility |
| Dodecyltrimethylammonium chloride (DTAC) | C12 | Cl⁻ | 263.89 | Lower solubility in water vs. nitrate; less thermally stable |
The nitrate counterion in this compound likely increases its solubility in polar solvents compared to chloride or bromide analogues, as nitrate salts generally exhibit higher hydrophilicity . Additionally, nitrate’s oxidizing nature may render the compound more reactive in redox-sensitive environments compared to halide-based counterparts .

Functional and Environmental Behavior
Solubility and Stability
- Nitrate vs. Halides : Nitrate’s high solubility (evidenced by its mobility in groundwater systems ) suggests that this compound may dissolve more readily in aqueous environments than DTAC or CTAB. However, nitrate’s instability under reducing conditions could limit its persistence in anaerobic environments .



- Thermal Stability: Halide-based quaternary ammonium salts (e.g., CTAB) decompose at ~250°C, while nitrate salts often decompose at lower temperatures (~150–200°C) due to NO₃⁻’s oxidative decomposition pathways .
Environmental Impact
- Mobility : Nitrate’s environmental mobility is well-documented in agricultural studies, where it readily leaches into groundwater . This suggests that this compound may pose higher leaching risks compared to chloride or bromide analogues.

- Ecotoxicity : While quaternary ammonium compounds are broadly toxic to aquatic life, nitrate’s dual role as a nutrient and pollutant (e.g., promoting algal blooms ) could amplify ecological risks in water systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




